molecular formula C8H14 B14657152 4-Methylhepta-1,6-diene CAS No. 52713-63-0

4-Methylhepta-1,6-diene

Cat. No.: B14657152
CAS No.: 52713-63-0
M. Wt: 110.20 g/mol
InChI Key: GWBIZSHSUHWEEP-UHFFFAOYSA-N
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Description

4-Methylhepta-1,6-diene is an organic compound with the molecular formula C8H14. It is a type of diene, which means it contains two double bonds. The structure of this compound includes a seven-carbon chain with a methyl group attached to the fourth carbon and double bonds at the first and sixth positions. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methylhepta-1,6-diene can be synthesized through several methods. One common approach involves the dehydrohalogenation of 4-methylheptane-1,6-diol using a strong base such as potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Another method involves the catalytic dehydrogenation of 4-methylheptane. This process uses a metal catalyst, such as palladium on carbon, under high temperatures and pressures to remove hydrogen atoms and form the diene structure.

Industrial Production Methods

In an industrial setting, this compound can be produced through the catalytic cracking of petroleum fractions containing suitable precursors. This method leverages the large-scale availability of hydrocarbons in petroleum and the efficiency of catalytic processes to produce the desired diene.

Chemical Reactions Analysis

Types of Reactions

4-Methylhepta-1,6-diene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form epoxides or diols using oxidizing agents like peracids or osmium tetroxide.

    Reduction: Hydrogenation of the double bonds using catalysts such as palladium or platinum can convert it to 4-methylheptane.

    Substitution: Electrophilic addition reactions, such as the addition of halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride), can occur at the double bonds.

Common Reagents and Conditions

    Oxidation: Peracids (e.g., m-chloroperbenzoic acid) or osmium tetroxide in the presence of a co-oxidant.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Halogens (e.g., bromine) or hydrogen halides (e.g., hydrogen chloride) in an inert solvent like dichloromethane.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: 4-Methylheptane.

    Substitution: Halogenated alkanes or alkenes.

Scientific Research Applications

4-Methylhepta-1,6-diene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules through reactions like Diels-Alder cycloadditions.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of polymers and other materials due to its ability to undergo polymerization reactions.

Mechanism of Action

The mechanism of action of 4-Methylhepta-1,6-diene in chemical reactions typically involves the interaction of its double bonds with various reagents. For example, in electrophilic addition reactions, the double bonds act as nucleophiles, attacking electrophilic species to form new bonds. The stability of the resulting carbocation intermediates plays a crucial role in determining the reaction pathway and products.

Comparison with Similar Compounds

4-Methylhepta-1,6-diene can be compared with other similar compounds such as:

    6-Methyl-1,5-heptadiene: This compound has a similar structure but with the double bonds at different positions.

    2-Methylhepta-1,6-diene: Another isomer with the methyl group at a different position.

    1,3-Butadiene: A simpler diene with two double bonds in a four-carbon chain.

The uniqueness of this compound lies in its specific arrangement of double bonds and the methyl group, which influences its reactivity and the types of reactions it can undergo.

Properties

CAS No.

52713-63-0

Molecular Formula

C8H14

Molecular Weight

110.20 g/mol

IUPAC Name

4-methylhepta-1,6-diene

InChI

InChI=1S/C8H14/c1-4-6-8(3)7-5-2/h4-5,8H,1-2,6-7H2,3H3

InChI Key

GWBIZSHSUHWEEP-UHFFFAOYSA-N

Canonical SMILES

CC(CC=C)CC=C

Origin of Product

United States

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